Disialyllacto-N-tetraose - 61278-38-4

Disialyllacto-N-tetraose

Catalog Number: EVT-379571
CAS Number: 61278-38-4
Molecular Formula: C48H79N3O37
Molecular Weight: 1290.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disialyllacto-N-tetraose (DSLNT) is a complex carbohydrate classified as a human milk oligosaccharide (HMO) [, , , , , , ]. HMOs are a diverse group of unconjugated glycans found in high abundance in human milk, representing the third most abundant solid component [, , , ]. DSLNT is particularly noteworthy for its potential protective role against necrotizing enterocolitis (NEC), a severe intestinal disorder affecting preterm infants [, , , , , ].

Role in Scientific Research:

DSLNT has garnered significant interest in scientific research due to its potential health benefits, particularly in the context of NEC prevention and infant gut health [, , , , , ]. Studies exploring DSLNT's role in NEC pathogenesis, its interactions with the infant gut microbiome, and its potential as a therapeutic agent are ongoing [, , , , , ].

Synthesis Analysis
  • Enzymatic synthesis: This method utilizes specific enzymes to sequentially add monosaccharide units onto a lactose acceptor molecule [, ]. For example, one approach involves the use of a one-pot multienzyme (OPME) system that utilizes an inexpensive disaccharide and simple monosaccharides to efficiently synthesize DSLNT [].

  • Chemoenzymatic synthesis: This approach combines chemical synthesis with enzymatic reactions []. One strategy involves the enzymatic sialylation of chemically synthesized thioethyl β-disaccharides, followed by the removal of the thioethyl aglycon to yield DSLNT [].

Molecular Structure Analysis
  • Fluorous derivatization: This reaction involves attaching a perfluoroalkyl group to DSLNT []. This modification allows for the selective retention and detection of DSLNT in complex biological samples like urine and milk using liquid chromatography/tandem mass spectrometry (LC/MS/MS) [].

  • Anthranilic acid derivatization: This reaction is used to label DSLNT with a fluorescent tag, facilitating its detection and quantification using high-performance liquid chromatography (HPLC) [].

  • Exoglycosidase digestion: This enzymatic reaction is used to sequentially remove specific monosaccharide units from DSLNT []. This method is helpful for structural analysis and identifying the minimal structural requirements for DSLNT's biological activity.

Mechanism of Action
  • Direct inhibition of pathogen binding: DSLNT may act as a decoy receptor, binding to pathogens in the gut lumen and preventing their attachment to the intestinal epithelium [, ]. This action reduces the risk of infection and inflammation, which are critical factors contributing to NEC development [, , ].

  • Modulation of the gut microbiome: Studies have shown that DSLNT can influence the composition and function of the infant gut microbiome [, , , ]. It promotes the growth of beneficial bacteria like Bifidobacterium longum while inhibiting the growth of potentially harmful bacteria like Enterobacter cloacae [, ]. This modulation of the gut microbiome contributes to a healthy gut environment and reduces the risk of NEC [, ].

  • Regulation of immune responses: DSLNT may play a role in modulating the immune response in the gut [, , , ]. It has been shown to reduce selectin-mediated leukocyte rolling, adhesion, and activation, potentially protecting against excessive inflammatory responses in the immature gut of preterm infants [, ].

Physical and Chemical Properties Analysis
  • Stability: Studies suggest DSLNT is stable under typical pasteurization conditions used for donor milk, indicating its potential for use in infant formula [].
Applications
  • NEC research: DSLNT is a critical molecule in understanding the pathogenesis of NEC and developing potential preventive and therapeutic strategies [, , , , , ]. Its protective effects observed in animal models and human studies highlight its potential as a therapeutic agent or dietary supplement for at-risk preterm infants [, , , , , ].

  • Gut microbiome research: DSLNT's ability to modulate the infant gut microbiome makes it a valuable tool in studying the complex interplay between HMOs and gut bacteria [, , , ]. Understanding these interactions can lead to developing targeted prebiotic interventions to promote a healthy gut microbiome in infants.

  • Biomarker development: The concentration of DSLNT in mother's milk has been proposed as a potential biomarker for identifying infants at risk of developing NEC [, , ]. Further research is needed to validate its clinical utility and develop reliable diagnostic tools based on DSLNT levels.

  • Glycobiology research: DSLNT serves as a model compound for studying the biosynthesis, structure, and function of sialylated oligosaccharides [, ]. Its unique structural features and biological activities provide valuable insights into the complex world of carbohydrates and their roles in human health and disease.

Lacto-N-tetraose

Relevance: LNT is a direct precursor to DSLNT, with the key difference being the addition of two sialic acid residues to LNT to form DSLNT. This structural difference significantly impacts their biological activity. While LNT demonstrates some prebiotic effects, DSLNT exhibits stronger anti-inflammatory and anti-infective properties, particularly in the context of necrotizing enterocolitis (NEC) prevention. [, , , , ]

6'-Sialyllactose

Relevance: Both 6'SL and DSLNT belong to the sialylated HMO category and are present in human milk. While both might be involved in immune modulation and gut health, research focusing on DSLNT's role in NEC prevention significantly surpasses that of 6'SL. [, , ] Further investigation is needed to determine if 6'SL possesses any protective effects against NEC comparable to DSLNT.

Lacto-N-neotetraose

Relevance: LNnT and DSLNT are both HMOs found in human milk, with LNnT being a structural isomer of LNT, the precursor to DSLNT. Interestingly, LNnT levels were found to be elevated in GDM mothers' milk compared to healthy mothers, and its concentration positively correlated with infant weight gain in the GDM group. This finding contrasts with DSLNT, where lower levels were associated with an increased risk of NEC. [, ]

α2-6-linked disialyllacto-N-tetraose (DS'LNT)

Relevance: DS'LNT is a structurally similar analog to DSLNT, specifically designed to explore the impact of sialic acid linkage on its biological activity. Like DSLNT, DS'LNT has also shown a protective effect against NEC in neonatal rats. This finding highlights the importance of the disialylated structure for NEC prevention, although further research is needed to understand the influence of specific sialic acid linkages on efficacy.

Sialyl Lewis a (sLe(a)) Oligosaccharide

Relevance: While structurally distinct from DSLNT, sLe(a) shares the presence of both sialic acid and fucose residues. Notably, a monoclonal antibody, MSW 113, was found to bind with higher affinity to sLe(a), LS-tetrasaccharide a, and DSLNT compared to another antibody, NS 19-9, suggesting shared epitope recognition. This observation highlights the potential for cross-reactivity and the complexity of antibody recognition in the context of sialylated and fucosylated glycans like DSLNT and sLe(a).

LS-tetrasaccharide a

Relevance: LS-tetrasaccharide a is a direct precursor to DSLNT, with the addition of a second sialic acid residue differentiating the two. This structural difference significantly impacts their biological activity. While LS-tetrasaccharide a plays a role in cell signaling and adhesion, DSLNT exhibits specific protective effects against NEC, highlighting the importance of the disialylated structure. [, ]

Sialylated Galacto-oligosaccharides (Sia-GOS)

Relevance: Sia-GOS represent a synthetic approach to mimic the sialylated nature of HMOs like DSLNT. While traditional GOS, lacking sialic acid, did not show protection against NEC, Sia-GOS demonstrated a significant reduction in NEC pathology scores in a neonatal rat model. This finding further supports the importance of sialylation for the protective effect against NEC and highlights the potential of Sia-GOS as a DSLNT substitute in infant formula.

Properties

CAS Number

61278-38-4

Product Name

Disialyl-N-tetraose

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C48H79N3O37

Molecular Weight

1290.1 g/mol

InChI

InChI=1S/C48H79N3O37/c1-13(58)49-25-16(61)4-47(45(75)76,86-38(25)29(68)19(64)7-53)79-12-24-33(72)37(27(51-15(3)60)42(82-24)85-40-31(70)22(10-56)80-43(34(40)73)83-36(21(66)9-55)28(67)18(63)6-52)84-44-35(74)41(32(71)23(11-57)81-44)88-48(46(77)78)5-17(62)26(50-14(2)59)39(87-48)30(69)20(65)8-54/h6,16-44,53-57,61-74H,4-5,7-12H2,1-3H3,(H,49,58)(H,50,59)(H,51,60)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,47+,48-/m0/s1

InChI Key

BTDPEAPRLHRFIA-VYZFFVDYSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)NC(=O)C)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O

Synonyms

disialyl-N-tetraose

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.